molecular formula C23H24N4O3 B12165068 N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide

N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide

Cat. No.: B12165068
M. Wt: 404.5 g/mol
InChI Key: ZFDBSDNWHLPBAN-PGMHBOJBSA-N
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Description

N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide is a complex organic compound with the molecular formula C22H22N4O2 and a molecular weight of 374.446 g/mol . This compound is notable for its unique structure, which includes an imidazole ring, a phenyl group, and a methoxy-benzamide moiety. It is used primarily in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide typically involves multiple steps, starting with the preparation of the imidazole derivative. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole and phenyl derivatives.

Scientific Research Applications

N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-4-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-benzamide moiety differentiates it from similar compounds, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H24N4O3/c1-30-20-10-8-19(9-11-20)22(28)26-21(16-18-6-3-2-4-7-18)23(29)25-12-5-14-27-15-13-24-17-27/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,25,29)(H,26,28)/b21-16-

InChI Key

ZFDBSDNWHLPBAN-PGMHBOJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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